N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a chlorophenyl group, and a phthalazinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorine atom is introduced to the phenyl ring.
Attachment of the Phthalazinone Moiety: The phthalazinone group is usually synthesized through condensation reactions involving hydrazine derivatives and phthalic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide shares structural similarities with other pyrrolidine and phthalazinone derivatives .
Uniqueness
Structural Uniqueness: The combination of the pyrrolidine ring, chlorophenyl group, and phthalazinone moiety in a single molecule is unique and contributes to its distinct chemical properties.
Functional Uniqueness:
Properties
Molecular Formula |
C22H23ClN4O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23ClN4O2/c23-18-10-4-3-9-17(18)20(27-11-5-6-12-27)14-24-21(28)13-19-15-7-1-2-8-16(15)22(29)26-25-19/h1-4,7-10,20H,5-6,11-14H2,(H,24,28)(H,26,29) |
InChI Key |
JOZUWPIWSNXBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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